molecular formula C10H9Br2FO3 B6292981 Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate CAS No. 2404733-73-7

Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate

Cat. No.: B6292981
CAS No.: 2404733-73-7
M. Wt: 355.98 g/mol
InChI Key: PMNHBDIAOMJARI-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate is an organic compound with the molecular formula C10H9Br2FO3 It is a derivative of benzoic acid, featuring bromine, fluorine, and ethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate typically involves the following steps:

    Bromination: The starting material, 3-ethoxy-2-fluorobenzoic acid, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 4 and 6 positions.

    Esterification: The brominated product is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors ensure efficient mixing and heat transfer, leading to higher yields and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.

    Reduction: The compound can be reduced to remove the bromine atoms, yielding a less substituted benzoate.

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

    Reduction: The major product is a less substituted benzoate.

    Oxidation: The major product is a carboxylic acid derivative.

Scientific Research Applications

Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,6-dibromo-2-fluorobenzoate: Lacks the ethoxy group, leading to different reactivity and applications.

    Methyl 4,6-dibromo-3-methoxy-2-fluorobenzoate: Contains a methoxy group instead of an ethoxy group, affecting its chemical properties.

    Methyl 4,6-dichloro-3-ethoxy-2-fluorobenzoate:

Uniqueness

Methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for diverse chemical transformations. The ethoxy group also contributes to its distinct chemical properties and applications.

Properties

IUPAC Name

methyl 4,6-dibromo-3-ethoxy-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2FO3/c1-3-16-9-6(12)4-5(11)7(8(9)13)10(14)15-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNHBDIAOMJARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1F)C(=O)OC)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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